2-(Piperazin-1-yl)ethane-1-sulfonamide, also known as piperazine ethanesulfonamide, is a sulfonamide compound that features a piperazine ring linked to an ethane sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of drugs targeting various diseases, including cancer and bacterial infections.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Benchchem, which provide detailed specifications and synthesis protocols for researchers. It falls under the category of sulfonamides, which are characterized by the presence of a sulfonamide functional group (–SO₂NH₂) attached to an organic moiety. Sulfonamides are known for their antibacterial properties and are widely used in pharmacology.
The synthesis of 2-(Piperazin-1-yl)ethane-1-sulfonamide generally involves the reaction of piperazine with an appropriate sulfonyl chloride or sulfonic acid derivative. A common method includes:
The reaction can be represented as follows:
This method typically yields the target compound with good efficiency, often exceeding 70% yield depending on the reaction conditions employed .
2-(Piperazin-1-yl)ethane-1-sulfonamide can participate in various chemical reactions typical for sulfonamides:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties .
The mechanism of action of 2-(Piperazin-1-yl)ethane-1-sulfonamide is primarily associated with its role as an inhibitor of certain enzymes. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in biological systems.
The inhibition process generally involves:
This mechanism underlies its potential therapeutic effects in treating conditions like glaucoma and certain types of cancer .
Key physical properties of 2-(Piperazin-1-yl)ethane-1-sulfonamide include:
Chemical properties include its solubility in polar solvents due to the presence of both hydrophobic (piperazine) and hydrophilic (sulfonamide) groups, which enhances its bioavailability.
The applications of 2-(Piperazin-1-yl)ethane-1-sulfonamide span several fields:
The synthesis of 2-(piperazin-1-yl)ethane-1-sulfonamide derivatives primarily exploits nucleophilic aromatic substitution (SNAr) and reductive amination strategies. A robust approach involves reacting unprotected or N-protected piperazine with halogenated sulfonamide precursors. For example, chloroethane sulfonyl chloride undergoes direct coupling with piperazine in aprotic solvents (e.g., dichloromethane or acetonitrile), using tertiary amines like triethylamine as acid scavengers. This route typically achieves 60–75% yields but requires stringent temperature control (0–5°C) to suppress disubstitution byproducts [1] [9].
Alternative routes leverage reductive amination for N-alkylated variants. Here, piperazine reacts with aldehydes (e.g., glyoxylic acid derivatives) followed by sodium borohydride reduction, yielding N-alkylpiperazines. Subsequent sulfonylation with ethanesulfonyl chloride introduces the sulfonamide moiety. This method facilitates diverse N-1 substitutions but necessitates chromatographic purification due to residual amine impurities [9] [4]. Process optimization studies indicate that microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 20 minutes at 120°C), improving yields by 15–20% by minimizing thermal decomposition [1].
Table 1: Comparative Analysis of Key Synthetic Routes
Method | Reagents | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Direct SNAr | Chloroethanesulfonyl chloride, piperazine, Et₃N | 0–5°C, DCM, 12 h | 60–75 | Simplicity, fewer steps |
Reductive Amination | Glyoxylate derivatives, NaBH₄, then sulfonylation | RT, MeOH, 24 h | 50–65 | Access to N-alkylated derivatives |
Microwave-Assisted SNAr | Halogenated sulfonamide, piperazine, DIPEA | 120°C, ACN, 20 min | 75–85 | Rapid, high purity |
Regioselectivity in piperazine ring functionalization critically governs the physicochemical and biological properties of sulfonamide hybrids. N-1 substitution (adjacent to sulfonamide) enhances steric bulk and electron-withdrawing effects, reducing the pKa of the remaining secondary amine by 1–2 units. Conversely, N-4 substitution preserves basicity but modulates solubility. In kinase inhibitors like palbociclib analogs, N-4 arylation (via Buchwald-Hartwig coupling) improves target affinity by 10-fold compared to N-1 substituted isomers due to optimal hydrophobic pocket engagement [1] [6].
For C-substituted derivatives, carbon functionalization (e.g., at C-3) introduces chirality, enabling enantioselective interactions. Studies on p38α MAPK inhibitors demonstrate that (S)-methyl substitution at C-3 increases binding affinity (Kd = 0.8 µM) versus the (R)-isomer (Kd = 3.2 µM) by better complementing a lipophilic subpocket [6]. Steric effects also dictate reactivity: C-2/C-3 disubstitution hinders sulfonamide coupling, requiring protective group strategies (e.g., tert-butoxycarbonyl (Boc) protection) to direct electrophiles to N-1 [7].
Antibacterial hybrid molecules incorporating coumarin-indolylcyanoenones show that electron-donating groups (e.g., 6-methylindole) at N-4 enhance anti-Pseudomonas activity (MIC = 2 µg/mL) by improving membrane penetration, while bulky N-1 benzyl groups diminish potency due to steric clashes [7].
Crystallization of 2-(piperazin-1-yl)ethane-1-sulfonamide salts exploits pH-dependent zwitterion formation and solvent polarity gradients. The compound’s dual pKa values (pKa1 ≈ 3.0 for sulfonic acid, pKa2 ≈ 7.5 for piperazine) enable selective crystallization at pH 5.0–6.0, where the molecule exists as a zwitterion with low solubility. Ethanol/water mixtures (70:30 v/v) achieve >90% recovery of high-purity crystals (>99% by HPLC) due to controlled nucleation at 4°C [10].
Counterion selection profoundly impacts crystal morphology and stability. Sodium salts crystallize as needles from methanol/ethyl acetate, facilitating filtration but exhibiting hygroscopicity. In contrast, HEPES-like crystallization (using 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid as a template) yields rhombic crystals with <0.1% solvent retention. Mixed-solvent systems (e.g., acetonitrile/water) reduce nucleation kinetics, enlarging crystal size by 40% for improved filtration [4] [10].
Process-scale optimization demonstrates that anti-solvent addition (e.g., heptane into dimethylformamide solutions) achieves 92% yield with consistent polymorph control (Form I, verified via PXRD). Crucially, excluding light during crystallization prevents photo-oxidative degradation observed in riboflavin-containing buffers [10].
Table 2: Solvent Systems for Crystallization Optimization
Solvent System | pH | Temperature (°C) | Yield (%) | Crystal Traits |
---|---|---|---|---|
Ethanol/water (70:30) | 5.5 | 4 | 90–93 | Rhombic, stable |
Methanol/ethyl acetate (60:40) | 7.0 | 25 | 85–88 | Needles, hygroscopic |
Acetonitrile/water (50:50) | 6.0 | 10 | 88–90 | Large plates, low solvent retention |
DMF/heptane (anti-solvent) | 6.5 | 0–5 | 90–92 | Uniform particles, Form I polymorph |
Table 3: Molecular Properties of 2-(Piperazin-1-yl)ethane-1-sulfonamide
Property | Value |
---|---|
Molecular Formula | C₆H₁₄N₄O₂S |
Molecular Weight | 194.25 g/mol |
pKa (Sulfonamide) | ~3.0 |
pKa (Piperazine) | ~7.5 |
Zwitterion pH Range | 5.0–6.0 |
Solubility (water) | 40 g/100 mL (20°C) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7